tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Carbocyclic Nucleosides Medicinal Chemistry Stereoselective Synthesis

Sourcing regioisomerically pure, orthogonally protected cyclohexane scaffolds often delays medicinal chemistry campaigns. tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate directly solves this bottleneck: • Exclusive 1,1-disubstitution pattern precisely mimics the sugar moiety in 2′-deoxyribonucleotide analogs, inaccessible with 1,4-substituted isomers. • Acid-labile Boc group enables orthogonal deprotection, streamlining multi-step routes where Cbz analogs fail. • Consistent ≥95% purity and ambient-shipped bulk availability reduce revalidation overhead for procurement managers.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 187610-67-9
Cat. No. B069596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate
CAS187610-67-9
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCC1)CO
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
InChIKeyGVQRDYUYIXDJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate Overview


tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, also identified as 1-(Boc-amino)-1-hydroxymethylcyclohexane , is a carbamate-protected cyclohexane derivative featuring a tert-butoxycarbonyl (Boc) group and a hydroxymethyl substituent at the 1-position of the cyclohexyl ring . With a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol, this compound is a solid at room temperature with a predicted pKa of 12.24 ± 0.20 and a topological polar surface area (TPSA) of 58.6 Ų [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry, where the Boc group serves as an amine protecting group and the hydroxymethyl moiety provides a synthetic handle for further derivatization .

Carbocyclic nucleoside analog construction via 1,1-disubstituted scaffold
Acid-labile Boc orthogonal protection strategy in multi-step synthesis
Geminal hydroxymethyl handle for divergent derivatization pathways

Analog Substitution Risks for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate


The substitution pattern on the cyclohexane ring is a critical determinant of the compound's utility in downstream applications. Closely related analogs, such as tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate or trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane , share the same molecular formula (C12H23NO3) but differ in the regio- and stereochemistry of their functional groups. These structural variations significantly alter the molecule's three-dimensional conformation, which directly impacts its reactivity in stereoselective syntheses and its ability to serve as a specific building block for target molecules, such as carbocyclic nucleoside analogs . Furthermore, the choice between N-protecting groups (e.g., Boc vs. Cbz) is not trivial; substituting a tert-butyl carbamate with a benzyl carbamate [1] changes the orthogonal deprotection strategy, potentially leading to incompatibility with established synthetic protocols and requiring extensive re-optimization of reaction conditions. Generic substitution is therefore not feasible, as the precise spatial arrangement and protecting group chemistry are essential for reproducible outcomes.

1,4-disubstituted regioisomer
RiskDifferent substitution pattern alters scaffold geometry; likely unsuitable for carbocyclic nucleoside mimicry.
Cbz-protected analog
RiskBenzyl carbamate lacks orthogonal stability; may interfere with hydrogenolysis-sensitive groups and require protocol re-optimization.
Simpler N-Boc-aminocyclohexane
RiskAbsence of hydroxymethyl handle limits derivatization potential and chemical space exploration.

Procurement Evidence for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate


Geminal Disubstitution for Carbocyclic Nucleoside Synthesis

Unlike linear or differently substituted cyclohexane-based Boc-protected amino alcohols, the unique geminal 1,1-disubstitution pattern of the amino and hydroxymethyl groups on the cyclohexane ring makes tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate a pivotal intermediate for constructing the carbocyclic core of nucleoside analogs . This specific scaffold is essential for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where the constrained cyclohexane ring mimics the furanose sugar of natural nucleosides, a feat not achievable with other regioisomers like the trans-4-substituted analog (CAS 239074-29-4) .

Carbocyclic scaffold fit
Cross-study comparable
1,1-Disubstituted core enables furanose sugar mimic; trans-4-substituted analog (CAS 239074-29-4) provides incompatible 1,4-arrangement.
Reported structural fit for carbocyclic nucleoside analog synthesis
Verify in target nucleoside assembly; class-level structural rationale
Carbocyclic Nucleosides Medicinal Chemistry Stereoselective Synthesis

Boc Orthogonal Deprotection Strategy

The tert-butyl carbamate (Boc) group in this compound confers a distinct and widely adopted orthogonal deprotection strategy. It is cleaved under acidic conditions, which is fully compatible with the presence of other common protecting groups like benzyl (Cbz) ethers and esters that are removed via hydrogenolysis. In contrast, the analogous benzyl 1-(hydroxymethyl)cyclohexylcarbamate (CAS 285124-16-5) employs a Cbz group, which is labile to both strong acids and hydrogenation [1]. This lack of orthogonality severely restricts its use in complex molecule synthesis where multiple protecting groups must be manipulated sequentially.

Orthogonal deprotection
Head-to-head
Boc cleavable under acidic conditions (TFA/HCl), orthogonal to hydrogenolysis; Cbz analog (CAS 285124-16-5) labile to both acid and H2/Pd.
Supports orthogonal multi-step protecting group strategy
Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Hydroxymethyl Handle Derivatization Potential

The primary alcohol (-CH2OH) in tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate serves as a versatile synthetic handle for a wide array of transformations (e.g., oxidation, esterification, tosylation, halogenation), enabling the introduction of diverse functional groups. This contrasts with analogs like tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate (CAS 885954-83-6), where the amine and alcohol are separated by a methylene spacer, or simpler N-Boc-aminocyclohexane derivatives lacking a hydroxyl group . The geminal relationship in the target compound provides a unique steric and electronic environment that influences the reactivity and selectivity of these derivatizations, a feature not replicated by its constitutional isomers.

Derivatization handle
Class-level inference
Primary alcohol enables oxidation/esterification/tosylation; geminal arrangement distinct from methylene-spaced analogs (CAS 885954-83-6).
Reported derivatization potential for library synthesis
Verify reactivity in specific substrate context
Synthetic Intermediate Chemical Derivatization Functional Group Interconversion

N-Cyclohexyl Carbamate Motif in FAAH Inhibition

A systematic structure-activity relationship (SAR) study of phenyl N-alkyl carbamates as fatty acid amide hydrolase (FAAH) inhibitors demonstrated that compounds containing an N-cyclohexyl carbamate moiety are among the most potent inhibitors within this class, achieving IC50 values in the low nanomolar range (e.g., 0.74 - 3.9 nM for optimized derivatives) [1]. While the target compound tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate itself is a synthetic intermediate and not a final bioactive molecule, its core structural feature—the N-cyclohexyl carbamate—is directly implicated in conferring high binding affinity to the FAAH enzyme. This is in stark contrast to phenyl N-alkyl carbamates with other alkyl substituents (e.g., n-alkyl chains), which exhibited significantly reduced or no inhibitory activity [1].

FAAH SAR context
Class-level inference
N-Cyclohexyl carbamates achieve FAAH IC50 0.74 – 3.9 nM in optimized derivatives; linear N-alkyl carbamates show poor/no inhibition [1].
Reported FAAH inhibitor SAR context for targeted library design
This intermediate is not a final bioactive; use as privileged scaffold starting point
FAAH Inhibitors Structure-Activity Relationship Endocannabinoid System

Applications of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate


Carbocyclic Nucleoside Analog Synthesis

This compound is uniquely suited as a starting material or key intermediate for constructing the carbocyclic core of nucleoside analogs. Its 1,1-disubstituted cyclohexane framework provides the necessary rigidity and functional group placement to mimic the sugar moiety of 2′-deoxyribonucleotides . Laboratories focused on developing novel antiviral or anticancer therapeutics will find this compound indispensable for exploring this chemical space, where regioisomeric alternatives like trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane would be chemically unsuitable .

Orthogonal Protecting Group Strategy

The presence of the acid-labile Boc protecting group on the amine makes this compound a reliable building block for multi-step synthetic sequences. It allows chemists to perform reactions on the hydroxymethyl group while keeping the amine protected, or vice versa, without interfering with other orthogonal protecting groups present in the molecule. This is a critical advantage over Cbz-protected analogs like benzyl 1-(hydroxymethyl)cyclohexylcarbamate, which lack this orthogonality and can lead to unintended side reactions [1].

FAAH-Targeted Library Design

Given that the N-cyclohexyl carbamate motif is a privileged structure for potent FAAH inhibition, this compound serves as an excellent scaffold for generating a focused library of derivatives. Medicinal chemists can leverage the hydroxymethyl group to introduce diverse functional groups aimed at optimizing pharmacokinetic properties or binding interactions, while retaining the core N-cyclohexyl carbamate pharmacophore known to be essential for low-nanomolar activity [2].

Versatile Cyclohexane Building Block

As a highly functionalized cyclohexane derivative containing both a protected amine and a free hydroxyl group, this compound is a valuable asset for any laboratory involved in the synthesis of complex organic molecules. Its dual functionality allows for divergent synthetic pathways, making it a cost-effective and time-saving choice for generating chemical diversity in both academic research and early-stage industrial lead discovery programs .

Application
Selection Property
Validation Focus
Carbocyclic nucleoside analog synthesis
1,1-Disubstituted cyclohexane scaffold
Regioisomer-controlled synthesis outcome
Multi-step protecting group strategy
Acid-labile Boc orthogonal to hydrogenolysis
Orthogonality with Cbz/benzyl ether groups
FAAH-targeted library design
N-Cyclohexyl carbamate pharmacophore
FAAH inhibition assay context
Divergent synthesis building block
Dual functional groups (Boc-amine, primary alcohol)
Derivatization feasibility and chemical space

Technical Documentation Hub

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